Cas no 2171818-28-1 (3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid)

3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid
- 3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid
- EN300-1500483
- 2171818-28-1
-
- インチ: 1S/C27H30N2O5/c1-26(15-24(31)32,17-10-11-17)28-23(30)14-27(12-13-27)29-25(33)34-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: MQASICHMBAJTAH-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(CC(=O)O)C1CC1
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 785
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 105Ų
3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500483-500mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1500483-50mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1500483-100mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1500483-2500mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1500483-1000mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1500483-250mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1500483-5000mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1500483-10000mg |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1500483-1.0g |
3-cyclopropyl-3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}butanoic acid |
2171818-28-1 | 1g |
$0.0 | 2023-06-05 |
3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acidに関する追加情報
Comprehensive Analysis of 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid (CAS No. 2171818-28-1)
The compound 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid (CAS No. 2171818-28-1) is a highly specialized organic molecule with significant potential in pharmaceutical research and peptide synthesis. Its unique structure, featuring a cyclopropyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers are increasingly interested in this compound due to its role in peptide coupling reactions and its potential applications in drug discovery.
One of the most pressing questions in modern chemistry is how to optimize peptide synthesis for faster and more efficient drug development. The Fmoc-protected amino acid derivative, 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid, addresses this challenge by offering enhanced stability during solid-phase peptide synthesis (SPPS). This aligns with the growing demand for high-purity peptide intermediates in biopharmaceuticals, a sector projected to grow exponentially in the coming years.
The cyclopropyl moiety in this compound is particularly noteworthy. Cyclopropane rings are known to confer conformational rigidity, which can improve the binding affinity of peptide-based drugs to their targets. This has led to a surge in searches for cyclopropyl-containing building blocks in medicinal chemistry. Additionally, the Fmoc group is a cornerstone of modern peptide synthesis, as it allows for orthogonal deprotection strategies, minimizing side reactions. These features make CAS No. 2171818-28-1 a sought-after reagent for researchers exploring next-generation therapeutics.
Another hot topic in the scientific community is the development of targeted drug delivery systems. The structural complexity of 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid allows for precise modifications, enabling the design of peptide-drug conjugates with improved pharmacokinetic properties. This is particularly relevant in oncology and neurology, where peptide-based drugs are gaining traction due to their specificity and reduced off-target effects.
From an industrial perspective, scalability and cost-effectiveness are critical. The synthesis of 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid has been optimized to meet these demands, making it a viable option for large-scale production. This is especially important given the rising interest in custom peptide synthesis services, which cater to academic and commercial research needs alike.
In summary, 3-cyclopropyl-3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}butanoic acid (CAS No. 2171818-28-1) represents a cutting-edge tool in peptide chemistry and drug development. Its unique structural features, combined with its applicability in SPPS and drug conjugation, position it as a key player in the future of biopharmaceutical innovation. As research continues to evolve, this compound is likely to play an increasingly prominent role in addressing some of the most challenging medical needs of our time.
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